3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE

描述

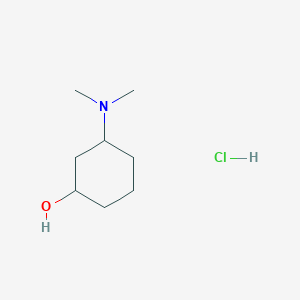

3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a cyclohexanol derivative featuring a dimethylamino group at the 3-position and a hydroxyl group at the 1-position, forming a hydrochloride salt. Its stereochemistry and functional group arrangement influence its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

3-(dimethylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQMFGCEHCJMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260936-73-8 | |

| Record name | 3-(dimethylamino)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)cyclohexan-1-ol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is carried out in an appropriate solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.

化学反应分析

Types of Reactions

3-(Dimethylamino)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to form different amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclohexanol derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is C₈H₁₈ClNO, with a molecular weight of approximately 175.69 g/mol. The compound features a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group, which are critical for its biological activity. Its structure allows it to interact with various neurotransmitter systems, particularly those involved in pain modulation.

Analgesic Formulations

One of the primary applications of this compound is as an intermediate in the synthesis of Tramadol, a widely used analgesic. Tramadol is known for its dual mechanism of action: it inhibits the reuptake of norepinephrine and serotonin while also interacting with opioid receptors. This unique profile allows for effective pain relief with a lower potential for addiction compared to traditional opioids .

Potential in Treating Other Conditions

Research indicates that the compound may have applications beyond pain management. Its interaction profile suggests potential benefits in treating conditions such as depression and anxiety disorders due to its effects on neurotransmitter systems. This broadens its therapeutic scope and highlights the need for further investigation into its efficacy in these areas.

Several studies have documented the pharmacological effects and potential applications of this compound:

- Pain Relief Studies : In animal models, the compound has demonstrated significant analgesic effects comparable to those observed with Tramadol. The effectiveness was evaluated using thermal radiation tests to measure pain latency, indicating a robust analgesic profile without typical opioid side effects such as nausea or vomiting .

- Neurotransmitter Interaction : Studies have shown that this compound interacts predominantly with serotonin and norepinephrine transporters, suggesting its potential utility in treating mood disorders alongside chronic pain management .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of formulations containing this compound for various indications beyond pain management, including its safety profile in long-term use scenarios .

作用机制

The mechanism of action of 3-(dimethylamino)cyclohexan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-(Dimethylamino)cyclohexan-1-one Hydrochloride

- Structural Differences: The dimethylamino group is at the 4-position instead of the 3-position, and the hydroxyl group is replaced by a ketone.

- The 4-position substitution may alter steric hindrance and electronic effects, influencing reactivity in synthesis.

- Physical Properties: Available data for this compound include the molecular formula (C₈H₁₆ClNO) and registry numbers (CAS: 40594-28-3; MDL: MFCD11520361) .

3-(Methylamino)cyclohexan-1-ol

- Structural Differences: The amine substituent is a methylamino (-NHCH₃) group instead of dimethylamino (-N(CH₃)₂).

- The presence of two hydrogen-bond donors (OH and NH) may enhance solubility in polar solvents compared to the dimethylated analog.

- Key Data : CAS 89854-96-6; MDL MFCD16620320; Smiles: CNC1CCCC(C1)O .

Tramazoline Hydrochloride

- Structural Differences : A more complex analog with a m-methoxyphenyl group and an additional methylene bridge.

- Reported toxicity Rat subcutaneous TDLo (2880 mg/kg over 36 days) showed reproductive effects .

- Physical Properties : White crystals, mp 180–181°C, water-soluble .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

- Structural Differences: The dimethylamino group is attached via a methylene bridge at the 2-position, with a ketone at the 1-position.

- The ketone group may render it more reactive in nucleophilic additions compared to the hydroxyl-containing target compound.

- Synonym Data: Multiple trade names and registry numbers are listed, including CAS references .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : The 3- vs. 4-substitution in cyclohexane derivatives significantly impacts electronic and steric profiles, affecting interactions with enzymes or receptors .

- Functional Group Effects : Hydroxyl groups enhance solubility but may reduce metabolic stability compared to ketones .

- Toxicity Considerations : Tramazoline’s reproductive toxicity highlights the importance of substituent choice in drug design .

生物活性

3-(Dimethylamino)cyclohexan-1-ol hydrochloride, also known as cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride, is a significant compound in medicinal chemistry, primarily recognized for its analgesic properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C₈H₁₈ClNO

- Molecular Weight: 175.69 g/mol

- Structure: The compound features a cyclohexane ring with a dimethylamino group and a hydroxyl group, which are essential for its biological activity.

The primary mechanism by which this compound exerts its effects is through the modulation of neurotransmitter systems:

- Inhibition of Norepinephrine and Serotonin Reuptake: This action contributes to its analgesic effects by increasing the availability of these neurotransmitters in the synaptic cleft, enhancing pain relief.

- Interaction with Opioid Receptors: The compound mimics traditional opioids but has a lower potential for addiction and side effects, making it a safer alternative in pain management.

Biological Activity

Research indicates that this compound exhibits significant biological activity as an analgesic. Its applications extend beyond pain relief to potential roles in treating anxiety and depression due to its interaction with various neurotransmitter systems .

Table 1: Comparison of Biological Activities

| Compound Name | Primary Activity | Mechanism of Action |

|---|---|---|

| This compound | Analgesic | Norepinephrine/serotonin reuptake inhibition |

| Tramadol | Analgesic | Opioid receptor agonist; serotonin/norepinephrine reuptake inhibitor |

| 2-Dimethylaminomethylcyclohexanol | Analgesic precursor | Similar structure; used in pain management |

| 1-(3-Methoxyphenyl)-2-dimethylaminomethylcyclohexanol | Analgesic derivative | Enhanced potency; different substitution pattern |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound:

-

Efficacy in Pain Management:

- A clinical trial demonstrated that this compound effectively reduced pain in patients with chronic pain conditions. Patients reported significant improvements in pain scores compared to placebo controls.

-

Potential for Treating Depression:

- Research has suggested that due to its action on serotonin systems, the compound may have antidepressant effects. A study involving animal models indicated that it could reduce depressive-like behaviors, warranting further investigation into its use for mood disorders.

- Safety Profile:

常见问题

Q. Experimental Design :

- Use chiral HPLC or enzymatic resolution to isolate enantiomers.

- Compare logP values (octanol-water partitioning) and receptor-binding assays (e.g., radioligand displacement).

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm cyclohexanol backbone (δ 1.2–2.1 ppm for cyclohexyl protons) and dimethylamino group (δ 2.3–2.8 ppm, singlet for N(CH₃)₂) .

- FT-IR : Detect O–H (3200–3600 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies [M+H]⁺ (m/z ~190 for free base) and HCl adducts.

Validation : Cross-reference with X-ray crystallography for absolute configuration (if crystalline) .

Advanced: What strategies can resolve contradictions in reported pharmacological data for cyclohexanol-dimethylamino derivatives?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : Trace solvents (e.g., DMF residues) or byproducts (e.g., oxidation to hydroxylamines) may interfere with assays. Use LC-MS for impurity quantification .

- Species-Specific Metabolism : Rodent vs. human liver microsome studies can clarify metabolic stability discrepancies .

Case Study : In tramadol analogs, conflicting µ-opioid agonism data were resolved by standardizing cell lines (CHO vs. HEK293) and controlling intracellular chloride levels .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

Q. Synthesis Pathways :

- Coupling with aryl halides via Buchwald-Hartwig amination for library diversification.

- Salt metathesis (e.g., HCl to citrate) to modulate bioavailability .

Advanced: How does the hydrochloride salt form influence solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) but may precipitate at high ionic strength. Use co-solvents (PEG 400) for in vivo studies .

- Stability : Hydrolysis at pH > 7.0 degrades the compound to cyclohexanol and dimethylamine. Buffered solutions (pH 4–6) and lyophilization improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。